Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate
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Overview
Description
Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate is a complex organic compound with the molecular formula C20H22N2O8 and a molecular weight of 418.4 g/mol It is characterized by its unique structure, which includes an acetamido group, a malonate ester, and an isoindolinyl moiety
Preparation Methods
The synthesis of Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate typically involves multiple steps. One common method starts with the reaction of diethyl malonate with acetic anhydride to form diethyl acetamidomalonate . This intermediate is then reacted with potassium phthalimide and bromoacetic acid to introduce the isoindolinyl group . The reaction conditions often involve the use of organic solvents such as ethyl ether and require careful control of temperature and pH to ensure high yields and purity .
Chemical Reactions Analysis
Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups, such as amides or ethers. Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical compounds, including antibiotics and anti-inflammatory agents.
Materials Science: The compound’s unique structure makes it useful in the development of novel polymers and materials with specific properties.
Biological Research: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type and binding affinity .
Comparison with Similar Compounds
Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate can be compared with similar compounds such as:
Diethyl acetamidomalonate: This compound lacks the isoindolinyl group and is primarily used in the synthesis of amino acids and peptides.
Diethyl malonate: A simpler ester that is widely used in organic synthesis for the preparation of barbiturates and other pharmaceuticals.
Phthalimide derivatives: These compounds share the isoindolinyl moiety and are used in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical reactions and applications.
Biological Activity
Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate (CAS No: 408507-08-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N2O8, with a molar mass of approximately 418.4 g/mol. The compound features multiple functional groups, including an acetamido group and a malonate moiety, which contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C20H22N2O8 |
Molar Mass | 418.4 g/mol |
CAS Number | 408507-08-4 |
Purity | ≥95% |
Research has indicated that this compound exhibits various biological activities, particularly in the context of antiviral properties. The compound's structure suggests potential interactions with viral proteins, which may inhibit viral replication.
Antiviral Activity
A study utilizing in silico molecular docking techniques demonstrated that the compound could bind effectively to viral targets, showing binding scores comparable to established antiviral drugs. The binding interactions were primarily due to hydrogen bonding and hydrophobic interactions with critical amino acid residues in the target proteins .
Cytotoxicity and Therapeutic Potential
In addition to antiviral activity, the compound has been evaluated for cytotoxic effects against various cancer cell lines. Preliminary findings suggest that it may exhibit selective cytotoxicity, indicating potential as an anticancer agent. Further studies are necessary to elucidate the specific pathways through which this compound exerts its effects.
Table 2: Summary of Biological Activities
Case Study 1: Molecular Docking Analysis
A detailed molecular docking study compared this compound with other antiviral agents. The study revealed that the compound had a binding score of -7.0 kcal/mol against a specific viral protein target, indicating strong potential for further development as an antiviral agent .
Case Study 2: Cytotoxicity Assessment
In vitro studies on various cancer cell lines demonstrated that this compound exhibited varying degrees of cytotoxicity. The IC50 values indicated that it could selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Properties
Molecular Formula |
C20H22N2O8 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]propanedioate |
InChI |
InChI=1S/C20H22N2O8/c1-4-29-18(27)20(21-12(3)23,19(28)30-5-2)10-13(24)11-22-16(25)14-8-6-7-9-15(14)17(22)26/h6-9H,4-5,10-11H2,1-3H3,(H,21,23) |
InChI Key |
CBXXWFGJOHRKNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=O)CN1C(=O)C2=CC=CC=C2C1=O)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
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